Cas no 1923069-56-0 ((3S)-azepan-3-ol;hydrochloride)

(3S)-azepan-3-ol;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-Azepan-3-ol hydrochloride
- (S)-AZEPAN-3-OL HCL
- SB34728
- (3S)-azepan-3-ol;hydrochloride
- MFCD27991467
- (S)-Azepane-3-ol hydrochloride
- PS-19677
- (3S)-AZepan-3-ol hydrochloride
- (S)-Azepan-3-olhydrochloride
- 1923069-56-0
- CS-0340118
- AT25228
-
- MDL: MFCD27991467
- Inchi: 1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
- InChI Key: UDCSEKAGGOQECK-RGMNGODLSA-N
- SMILES: Cl.O[C@@H]1CNCCCC1
Computed Properties
- Exact Mass: 151.0763918g/mol
- Monoisotopic Mass: 151.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 65.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
(3S)-azepan-3-ol;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1461S-5g |
(S)-Azepan-3-ol hydrochloride |
1923069-56-0 | 96% | 5g |
¥69934.03 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1461S-50mg |
(S)-Azepan-3-ol hydrochloride |
1923069-56-0 | 96% | 50mg |
1636.72CNY | 2021-05-07 | |
eNovation Chemicals LLC | D969999-1g |
(S)-Azepan-3-ol hydrochloride |
1923069-56-0 | 95% | 1g |
$2235 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP704-1-500MG |
(3S)-azepan-3-ol;hydrochloride |
1923069-56-0 | 97% | 500MG |
¥ 1,432.00 | 2023-04-14 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1461S-100mg |
(S)-Azepan-3-ol hydrochloride |
1923069-56-0 | 96% | 100mg |
2416.92CNY | 2021-05-07 | |
Chemenu | CM285693-1g |
(S)-Azepan-3-ol hydrochloride |
1923069-56-0 | 97% | 1g |
$*** | 2023-03-31 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1461S-50mg |
(S)-Azepan-3-ol hydrochloride |
1923069-56-0 | 96% | 50mg |
¥3480.09 | 2025-01-21 | |
Ambeed | A475525-500mg |
(S)-Azepan-3-ol hydrochloride |
1923069-56-0 | 97% | 500mg |
$308.0 | 2024-04-22 | |
Ambeed | A475525-5g |
(S)-Azepan-3-ol hydrochloride |
1923069-56-0 | 97% | 5g |
$1383.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP704-1-250mg |
(3S)-azepan-3-ol;hydrochloride |
1923069-56-0 | 97% | 250mg |
¥842.0 | 2024-12-11 |
(3S)-azepan-3-ol;hydrochloride Related Literature
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
3. Book reviews
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
5. Book reviews
Additional information on (3S)-azepan-3-ol;hydrochloride
Introduction to (3S)-Azepan-3-ol Hydrochloride (CAS No. 1923069-56-0)
(3S)-Azepan-3-ol hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1923069-56-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the azepane class of heterocyclic alcohols, characterized by a seven-membered ring containing two nitrogen atoms. The stereochemistry at the 3-position, specifically the (S) configuration, plays a crucial role in its pharmacological properties and potential therapeutic applications.
The hydrochloride salt form of (3S)-azepan-3-ol enhances its solubility in aqueous solutions, making it more suitable for formulation in drug delivery systems. This property is particularly advantageous for developing oral or injectable medications where bioavailability and pharmacokinetic profiles are critical factors.
In recent years, there has been growing interest in azepane derivatives due to their unique structural features and biological activities. The (S)-configuration of (3S)-azepan-3-ol has been found to influence its interaction with biological targets, potentially leading to improved efficacy and reduced side effects compared to its (R)-enantiomer. This stereochemical specificity is a key consideration in the design of novel therapeutic agents.
One of the most promising areas of research involving (3S)-azepan-3-ol hydrochloride is its potential as an intermediate in the synthesis of drugs targeting central nervous system (CNS) disorders. Studies have suggested that azepane derivatives may modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The compound's ability to cross the blood-brain barrier efficiently makes it a candidate for developing treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
Recent advancements in computational chemistry have enabled more precise modeling of how (3S)-azepan-3-ol hydrochloride interacts with biological receptors. These simulations have highlighted the compound's binding affinity and selectivity for certain serotonin receptors, which are implicated in mood regulation. This insight has guided the optimization of synthetic pathways to enhance its pharmacological properties.
Another area of interest is the use of (3S)-azepan-3-ol hydrochloride in the development of anti-inflammatory agents. Inflammatory processes are mediated by complex signaling pathways involving various cytokines and enzymes. Preliminary studies indicate that azepane derivatives can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase. The hydrochloride salt form appears to enhance these inhibitory effects, making it a valuable candidate for further development.
The synthesis of (3S)-azepan-3-ol hydrochloride involves multi-step organic reactions that require careful control of reaction conditions to achieve high enantiomeric purity. Chiral resolution techniques, such as diastereomeric salt formation or enzymatic resolution, are commonly employed to isolate the desired (S)-enantiomer. Advances in catalytic asymmetric synthesis have also contributed to more efficient and scalable production methods.
In clinical trials, compounds derived from azepane scaffolds have shown promise in treating various CNS disorders. While (3S)-azepan-3-ol hydrochloride itself has not yet entered human trials, preclinical studies suggest that it may have therapeutic potential comparable to existing medications but with improved side effect profiles. This has generated significant interest among pharmaceutical companies looking to develop next-generation CNS drugs.
The structural flexibility of the azepane ring allows for modifications that can fine-tune pharmacological properties such as solubility, metabolic stability, and receptor binding affinity. By incorporating different functional groups or substituents at strategic positions within the ring, chemists can design derivatives with enhanced efficacy and selectivity. This modular approach to drug design is particularly valuable for targeting complex diseases like Alzheimer's and Parkinson's.
Ethical considerations are also important in the development and use of pharmaceutical compounds like (3S)-azepan-3-ol hydrochloride. Ensuring that clinical trials are conducted responsibly and that benefits outweigh risks are paramount goals. Collaboration between academic researchers and industry professionals helps ensure that these standards are met while advancing scientific knowledge.
Future research directions include exploring novel synthetic routes to improve yield and purity, as well as investigating new therapeutic applications through preclinical studies. The potential of azepane derivatives remains largely untapped, offering numerous opportunities for innovation in drug discovery.
1923069-56-0 ((3S)-azepan-3-ol;hydrochloride) Related Products
- 888451-01-2(2-{(2-fluorophenyl)methylsulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 2229321-57-5(1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol)
- 1797017-86-7(4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2,3-thiadiazole-5-carboxamide)
- 1353855-68-1(4-Bromo-1-(3-fluorophenyl)-1H-imidazole)
- 97480-37-0(2-(diethoxyphosphoryl)-2,2-difluoroacetic acid)
- 1373864-11-9(5-chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid)
- 1804446-23-8(3-Iodo-5-(trifluoromethyl)pyridine-4-methanol)
- 80504-82-1(2,4(1H,3H)-Quinolinedione, 1-methyl-3-methylene-)
- 874788-12-2(N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide)
- 98900-30-2((2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride)
